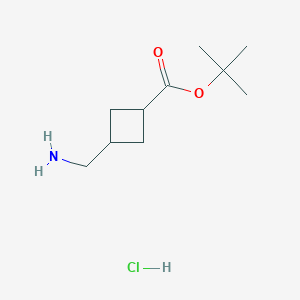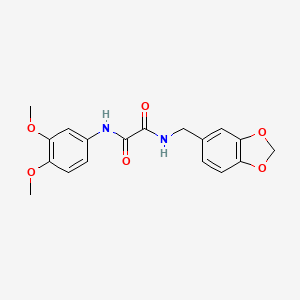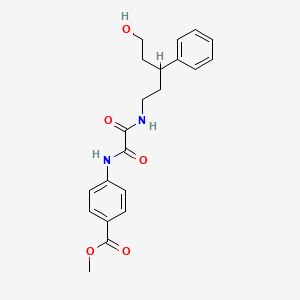
N-(3-acetylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
N-(3-acetylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been explored for their potential as antiprotozoal agents. For instance, compounds related to the structure have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, with some compounds demonstrating excellent in vivo activity in the trypanosomal STIB900 mouse model. These findings highlight the potential of such compounds in the development of treatments for protozoal infections (Ismail et al., 2004).
Heterocyclic Chemistry
The compound belongs to a broader class of chemicals involved in heterocyclic chemistry, which is essential for creating new molecules with potential therapeutic applications. Various research efforts focus on synthesizing novel heterocyclic compounds that can serve as the backbone for developing new drugs with applications in treating a range of diseases. The chemistry involves manipulating the core structure to create derivatives with specific biological activities (Becher, 1975).
Analgesic and Antiparkinsonian Activities
Research into derivatives of this compound includes the exploration of their analgesic and antiparkinsonian activities. Compounds derived from similar structures have been synthesized and tested for their pharmacological effects. Some of these compounds have shown promising analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib® and Benzatropine®, suggesting potential applications in managing pain and Parkinson's disease symptoms (Amr et al., 2008).
Antimicrobial Activities
Further investigations into the antimicrobial properties of related compounds have been conducted. These studies involve synthesizing and evaluating the antimicrobial efficacy of novel macrocyclic pentaazapyridine and dipeptide pyridine derivatives. Such research underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents capable of combating various pathogenic bacteria and fungi (Flefel et al., 2018).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(27)17-4-2-5-18(14-17)23-22(28)16-9-11-26(12-10-16)21-8-7-19(24-25-21)20-6-3-13-29-20/h2-8,13-14,16H,9-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGPPHBRFIZNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)
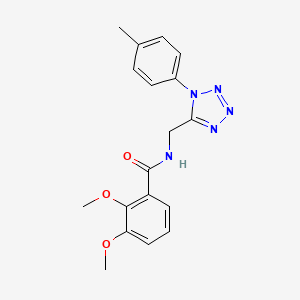
![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
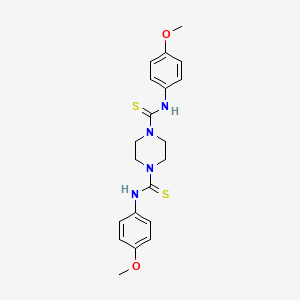

![7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
